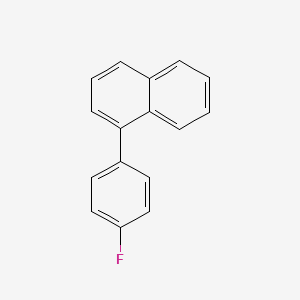

1-(4-Fluorophenyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

572-52-1 |

|---|---|

Molecular Formula |

C16H11F |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H11F/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

RJWOCLNRCRUAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-(4-Fluorophenyl)naphthalene (CAS 572-52-1)

[1][2]

Executive Summary

1-(4-Fluorophenyl)naphthalene (CAS 572-52-1) is a biaryl scaffold characterized by a twisted molecular geometry resulting from steric repulsion between the phenyl ring and the peri-hydrogen of the naphthalene system. This structural feature disrupts planar

This guide provides a validated synthetic protocol, structural characterization logic, and application insights for researchers utilizing this intermediate.

Part 1: Physicochemical Profile

The following data represents the baseline specifications for high-purity research-grade material.

| Property | Specification | Notes |

| CAS Number | 572-52-1 | |

| Molecular Formula | C₁₆H₁₁F | |

| Molecular Weight | 222.26 g/mol | |

| Appearance | Off-white to white crystalline solid | |

| Melting Point | 71–72 °C | Experimental value [1] |

| Boiling Point | 116–118 °C @ 0.04 Torr | High vacuum required for distillation [1] |

| Solubility | Soluble in DCM, CHCl₃, Toluene, THF | Insoluble in water |

| Electronic Character | Wide bandgap, high triplet energy | Suitable for blue/green OLED hosts |

Part 2: Validated Synthetic Protocol

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][2] Rationale: The Suzuki coupling is preferred over Negishi or Stille couplings due to the stability of boronic acids, mild conditions, and ease of removing boron byproducts.

Reaction Mechanism (Catalytic Cycle)

The synthesis relies on the cross-coupling of 1-bromonaphthalene and 4-fluorophenylboronic acid . The steric bulk at the naphthalene 1-position requires a catalyst system capable of facilitating oxidative addition despite the hindrance.

Figure 1: Catalytic cycle for the synthesis of CAS 572-52-1 showing the critical oxidative addition and transmetallation steps.

Experimental Procedure

Scale: 10 mmol basis.

Reagents:

-

1-Bromonaphthalene (1.0 equiv, 2.07 g)

-

4-Fluorophenylboronic acid (1.2 equiv, 1.68 g)

-

Pd(PPh₃)₄ (3 mol%, 0.35 g) — Store under Argon

-

Na₂CO₃ (2.0 equiv, 2.12 g) dissolved in min. water

-

Solvent: Toluene:Ethanol (4:1 v/v, 40 mL)

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

-

Assembly: In a dry 3-neck round-bottom flask equipped with a condenser and thermometer, charge the aryl halide, boronic acid, and Pd catalyst.

-

Activation: Add the solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat to mild reflux (approx. 85–90 °C) under an Argon balloon. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3] Conversion is typically >95% within 4–6 hours [2].

-

Workup:

-

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using 100% Hexanes to 98:2 Hexanes:EtOAc. The product elutes early due to high lipophilicity.

Figure 2: Operational workflow for the synthesis and isolation of 1-(4-Fluorophenyl)naphthalene.

Part 3: Structural Characterization Logic

Verification of CAS 572-52-1 requires confirming the presence of the naphthalene core and the para-substituted fluorophenyl ring.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

Naphthalene Region (7.4 – 8.0 ppm): Expect a complex multiplet set. The proton at the C8 position (peri to the bond) and C2 (ortho to the bond) will show distinct shifts.

-

Phenyl Region (7.1 – 7.5 ppm): The 4-fluorophenyl group exhibits a characteristic AA'BB' system (or AA'XX' due to fluorine coupling). The protons ortho to the fluorine will appear as a triplet-like multiplet due to ³J_H-H and ³J_H-F coupling.

-

-

¹⁹F NMR:

-

Expect a singlet (or slight multiplet if proton-coupled) around -110 to -116 ppm . This is diagnostic for a fluoro-substituent on an aromatic ring [3].

-

Mass Spectrometry

-

GC-MS / LC-MS:

-

Molecular Ion (M+): 222.1 m/z.

-

Fragmentation: Loss of F (M-19) is rare in mild ionization; the biaryl bond is stable. The primary peak should be the molecular ion.

-

Part 4: Applications & Significance[7]

OLED Materials (Host & Transport)

1-(4-Fluorophenyl)naphthalene is a "privileged scaffold" in organic electronics.

-

Steric Twist: The hydrogen atom at the naphthalene 8-position sterically interacts with the phenyl ring, forcing the two aromatic systems to twist (dihedral angle ~50-60°). This disrupts planarity , preventing crystallization and π-stacking in thin films, which is essential for maintaining amorphous stability in OLED layers [4].

-

Triplet Energy: The fluorine substitution lowers the HOMO/LUMO levels slightly compared to the non-fluorinated analog, improving electron injection stability without significantly altering the high triplet energy required for blue phosphorescent hosts.

Medicinal Chemistry[8]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidation at the para-position.

-

Lipophilicity: Introduction of fluorine increases logP, enhancing membrane permeability for drug candidates targeting CNS or intracellular receptors.

Part 5: Safety & Handling

-

Hazards: Classified as an irritant (Skin/Eye).

-

Ecotoxicity: Like many polycyclic aromatic hydrocarbons (PAHs) and halogenated biaryls, verify chronic aquatic toxicity. Do not dispose of in drains.

-

Storage: Store in a cool, dry place. Light sensitive (slow yellowing over months if exposed).

References

-

Chemical Properties & Specifications. Hoffman Fine Chemicals / SciFinder Experimental Data.

-

Suzuki Coupling Protocols. Organic Syntheses, Coll. Vol. 10, p. 348 (2004). (General biaryl synthesis methodology adapted for fluorinated substrates).

- Fluorine NMR Shifts.Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists.

-

Naphthalene Derivatives in OLEDs. BenchChem Application Notes: Naphthalene-Based Emitters.

-

Biaryl Synthesis via Ball Milling (Green Chemistry). University of Southampton ePrints. (Alternative solvent-free routes).[3]

Technical Guide: Structure-Activity Relationship of Fluorinated Aryl Naphthalenes

The following technical guide details the structure-activity relationship (SAR) of fluorinated aryl naphthalenes, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Fluorine Advantage in Naphthalene Scaffolds

The aryl naphthalene scaffold represents a privileged structure in medicinal chemistry, serving as the core for lignan lactones (e.g., Justicidin B, Diphyllin) and restricted analogues of Combretastatin A-4 (CA-4). While the parent scaffold exhibits potent antimitotic (tubulin inhibition) and cytotoxic (Topoisomerase II inhibition) properties, it frequently suffers from rapid metabolic clearance via P450-mediated oxidation at electron-rich sites.

Strategic Fluorination —the deliberate introduction of fluorine atoms—is the critical optimization step. It serves three distinct mechanistic functions:

-

Metabolic Blocking: Preventing hydroxylation at the C-1/C-4 positions of the naphthalene ring.

-

Conformational Locking: Using the ortho-fluorine effect to restrict rotation around the biaryl axis, mimicking the bioactive cis-stilbene geometry of CA-4.

-

Electronic Tuning: Modulating the pKa of adjacent phenolic hydroxyls to optimize hydrogen bonding within the Colchicine Binding Site (CBS) of tubulin.

Chemical Space & Synthesis Strategy

To explore this SAR, access to regioselectively fluorinated scaffolds is required. The most robust pathway utilizes Suzuki-Miyaura Cross-Coupling , allowing for the convergent assembly of the biaryl axis.

Validated Synthetic Protocol

Objective: Synthesis of a 1-(3-fluoro-4-methoxyphenyl)-2-naphthoic acid lactone (Lignan mimic).

Reagents & Conditions:

-

Precursor: 4-bromo-1-fluoronaphthalene (Ring A fragment) + (3-fluoro-4-methoxyphenyl)boronic acid (Ring B fragment).

-

Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ for sterically hindered substrates.

-

Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

-

Temperature: 90°C, 12 hours (Inert Ar atmosphere).

Critical Process Parameter (CPP):

-

Fluorine Regiochemistry: If fluorinating the naphthalene core post-synthesis, electrophilic fluorination using Selectfluor in MeCN is regioselective for the C-1 position (or C-4 if C-1 is blocked), but pre-functionalized building blocks are preferred to avoid inseparable isomers.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of fluorinated aryl naphthalenes hinges on the spatial arrangement of the two aromatic systems (A and B rings).

The "Naphthalene-Combretastatin" Hybrid Model

In this model, the naphthalene ring acts as a bioisostere for the B-ring of Combretastatin A-4.

| Structural Zone | Modification | Effect on Activity (IC₅₀) | Mechanistic Rationale |

| Bridge (Olefin) | Replacement with C-F | Variable (Position dependent) | Fluorine on the bridge can mimic the steric bulk of the cis-stilbene but may reduce potency if it disrupts the "twisted" conformation required for the Colchicine pocket. |

| Naphthalene C-1 | Fluorine (-F) | Maintained / Improved | Blocks metabolic oxidation (Phase I metabolism). Increases lipophilicity (logP) without sacrificing steric fit. |

| Naphthalene C-2 | Aryl Attachment | Critical | Essential for binding. Moving the aryl group to C-1 (swapping positions) often leads to a >10-fold loss in tubulin affinity. |

| Pendant Phenyl | 3'-Fluoro | Enhanced | Increases metabolic stability of the methoxy group; mimics the 3-hydroxy group of CA-4 via H-bond acceptance capacity. |

Topoisomerase II Inhibition (Lignan Lactones)

For cyclized lignan analogues (e.g., Justicidin derivatives), the SAR shifts slightly.

-

Planarity is Key: Unlike tubulin inhibitors which require a "twisted" biaryl, Topo II intercalators benefit from planarity.

-

Fluorine Effect: Fluorination at the peri-positions (C-1, C-8) of the naphthalene forces the pendant ring out of plane due to steric clash (van der Waals radius of F = 1.47 Å vs H = 1.20 Å).

-

Result: Peri-fluorination tends to decrease Topo II intercalation but increase Tubulin binding selectivity.

Visualizing the Mechanism & SAR

SAR Map: The Fluorine "Hotspots"

The following diagram illustrates the critical substitution points on the aryl-naphthalene scaffold.

Figure 1: Strategic fluorination points on the aryl-naphthalene core. Red pathways indicate primary stability enhancements; Green indicates binding affinity modulation.

Dual-Target Mechanism Flow

How these compounds interact with cellular machinery.

Figure 2: Dual-mechanism pathway. Fluorination steers the molecule towards Tubulin inhibition by forcing a twisted conformation, while planar analogues favor Topo II inhibition.

Experimental Validation Protocols

Tubulin Polymerization Assay (In Vitro)

To verify the "Conformational Locking" hypothesis, this assay measures the rate of microtubule assembly.

-

Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Incubation: Mix tubulin (10 µM) with the test compound (fluorinated analogue) at varying concentrations (1–10 µM) and GTP (1 mM) at 4°C.

-

Initiation: Transfer to a 37°C spectrophotometer cell.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation: A decrease in Vmax compared to the vehicle control (DMSO) indicates inhibition. Combretastatin A-4 is the positive control.

Metabolic Stability Assay (Microsomal Stability)

To verify the "Metabolic Blocking" hypothesis.

-

System: Human liver microsomes (HLM) + NADPH regenerating system.

-

Reaction: Incubate 1 µM test compound with 0.5 mg/mL HLM at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard.

-

Analysis: LC-MS/MS quantification of the parent compound.

-

Success Criteria: An increase in intrinsic clearance half-life (

) > 2x compared to the non-fluorinated parent.

References

-

Medarde, M., et al. (2004).[1] "Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Gawande, N.D., et al. (2008). "Synthesis and biological activity of fluorinated combretastatin analogues." Bioorganic & Medicinal Chemistry Letters.

-

Stavber, S., et al. (1996). "Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using Selectfluor." Chemistry Letters.

-

Zhang, X., et al. (2014). "Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene Lignans as Potential Anti-Tumor Agents." PLoS ONE.

-

Wang, Y., et al. (2020).[2] "Design and Synthesis of Arylnaphthalene Lignan Lactone Derivatives as Potent Topoisomerase Inhibitors." Current Pharmaceutical Design.

Sources

- 1. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: 1-Aryl-naphthalene vs. 2-Aryl-naphthalene Scaffolds

Comparative Stability, Atropisomerism, and Synthetic Viability in Drug Design

Executive Summary

In medicinal chemistry and materials science, the choice between a 1-aryl-naphthalene and a 2-aryl-naphthalene scaffold is rarely arbitrary. It is a fundamental decision between a sterically congested, twisted system (1-aryl) and a thermodynamically stable, planarizable system (2-aryl) .

-

1-Aryl-naphthalene: Dominated by the 1,8-peri-interaction . This steric clash forces the aryl ring out of plane, creating a high rotational energy barrier. This scaffold is prone to atropisomerism (axial chirality), which introduces complexity in purification and regulatory approval but offers unique 3D vectors for target binding.

-

2-Aryl-naphthalene: Lacks peri-strain. The aryl ring can adopt a coplanar conformation with the naphthalene core, maximizing

-conjugation. This isomer is thermodynamically preferred, easier to synthesize via cross-coupling, and generally devoid of atropisomeric risks unless heavily substituted.

Structural & Thermodynamic Fundamentals

The divergence in stability between these two isomers stems from the unique geometry of the naphthalene ring. Unlike benzene, naphthalene has non-equivalent positions (

The Peri-Interaction (The "Twist" Factor)

The defining feature of the 1-aryl isomer is the steric repulsion between the substituent at C1 and the proton at C8 (the peri position).

-

Distance: The distance between C1 and C8 is fixed by the rigid bicycle. A substituent at C1 is forced into the van der Waals radius of the H8 proton.

-

Consequence: To relieve this strain, the 1-aryl ring twists out of the naphthalene plane. Dihedral angles often exceed 40–60°, breaking conjugation.

-

2-Aryl Comparison: The C2 position has no such obstruction (H1 and H3 are adjacent but not parallel in a way that causes significant clash). The 2-aryl system can freely rotate or lock into a planar conformation to maximize resonance energy.

Thermodynamic Stability Data

Thermodynamic control heavily favors the 2-isomer. Acid-catalyzed isomerization at high temperatures typically converts 1-substituted naphthalenes to 2-substituted analogs.

| Parameter | 1-Aryl-naphthalene | 2-Aryl-naphthalene |

| Steric Strain | High (1,8-peri interaction) | Low (Minimal ortho-H interaction) |

| Conformation | Twisted (Non-planar) | Planarizable |

| Resonance Energy | Reduced (due to twist) | Maximized (extended |

| Melting Point | Generally Lower (less efficient packing) | Generally Higher (better |

| Formation Control | Kinetic Product (often) | Thermodynamic Product |

Atropisomerism: The Hidden Chirality

For drug developers, the most critical distinction is conformational stability .

Rotational Energy Barriers ( )

If the rotation of the aryl ring is restricted enough, the molecule becomes chiral (atropisomeric).

-

1-Aryl Risk: The peri-hydrogen (H8) acts as a "brake" on rotation. If the aryl ring has any ortho-substituent (even a small group like -CH3 or -F), the rotational barrier (

) can easily exceed 20 kcal/mol .-

Result: The enantiomers (atropisomers) may separate at room temperature, requiring chiral HPLC and separate tox/efficacy studies (LaPlante Class 2 or 3).

-

-

2-Aryl Risk: Generally negligible. Because there is no peri-clash, the barrier to rotation is usually < 5 kcal/mol (LaPlante Class 1), meaning the bond rotates freely at physiological temperatures.

Visualization: Structural Logic Flow

The following diagram illustrates the causal link between the peri-interaction and the resulting physicochemical properties.

Figure 1: Causal flow from substitution position to conformational and thermodynamic outcomes.

Synthetic Accessibility (Suzuki-Miyaura Coupling)

Synthesizing these cores presents different challenges, primarily regarding the transmetalation step in Palladium-catalyzed cross-couplings.[2]

1-Naphthyl Boronic Acids (Difficult)

Coupling a 1-naphthyl boronic acid (or ester) is kinetically slower.

-

Mechanism: The steric bulk around the C-B bond hinders the approach of the Pd-complex during transmetalation.

-

Protodeboronation: 1-naphthyl boronic acids are more prone to hydrolytic deborylation (losing the boron group) before coupling occurs, leading to lower yields.

-

Solution: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the oxidative addition and transmetalation steps.

2-Naphthyl Boronic Acids (Standard)

Behave similarly to substituted phenyl boronic acids.

-

Mechanism: Unhindered approach allows rapid transmetalation.

-

Yields: Typically 15–30% higher than 1-isomers under identical "standard" conditions (e.g.,

,

Experimental Protocols

Protocol A: Determination of Rotational Energy Barrier ( )

Use this protocol to assess if your 1-aryl scaffold requires chiral separation.

Objective: Calculate the free energy of activation for the rotation of the aryl-naphthalene bond.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent with a high boiling point (e.g., DMSO-

, Toluene- -

Variable Temperature (VT) NMR:

-

Acquire a reference

NMR spectrum at 25°C. Identify the splitting of diastereotopic protons (e.g., benzylic protons or isopropyl methyls on the aryl ring). If they appear as separate signals (AB system or two doublets), rotation is slow. -

Heat the probe in 10°C increments.

-

Coalescence Temperature (

): Record the temperature where the split signals merge into a single broad peak.

-

-

Calculation: Use the Eyring equation approximation at coalescence:

-

Where

is in Kelvin. - is the separation of the signals (Hz) at the slow-exchange limit (low temp).

-

-

Interpretation:

- kcal/mol: Rapid rotation (Class 1).

- kcal/mol: Stable atropisomers at room temp (Class 3).

Protocol B: Comparative Microsomal Stability Assay

Use this to determine if the "twist" protects the scaffold from metabolic oxidation.

-

Incubation:

-

Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Spike test compounds (1-aryl and 2-aryl analogs) at 1 µM final concentration.

-

Initiate reaction with NADPH (1 mM).

-

-

Sampling:

-

Aliquot samples at

minutes. -

Quench immediately with ice-cold Acetonitrile containing internal standard.

-

-

Analysis:

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

Plot

vs. time. -

Calculate intrinsic clearance (

).[3]

-

-

Expectation:

-

1-Aryl: Often shows higher stability if the metabolic soft spot is the naphthalene ring itself, as the twist prevents P450 intercalation.

-

2-Aryl: May show rapid epoxidation at the 1,2-bond or 3,4-bond due to planarity.

-

Decision Workflow

The following diagram outlines the decision process for selecting between these scaffolds in a drug discovery campaign.

Figure 2: Strategic decision tree for scaffold selection based on atropisomeric risk.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution and Naphthalene Reactivity).

-

LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022.

-

Smyth, J. E., et al. (2015). "The conformational stability of atropisomeric biaryl ligands: a DFT study." Organic & Biomolecular Chemistry, 13, 1860-1868.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.

Sources

1-(4-Fluorophenyl)naphthalene molecular weight and formula

An In-Depth Technical Guide to 1-(4-Fluorophenyl)naphthalene: Synthesis, Characterization, and Applications

Introduction

1-(4-Fluorophenyl)naphthalene is a fluorinated aromatic hydrocarbon that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a naphthalene core with a fluorophenyl group, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The incorporation of a fluorine atom can significantly influence a molecule's physicochemical and biological properties, such as metabolic stability, binding affinity to target proteins, and electronic characteristics. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Fluorophenyl)naphthalene, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of 1-(4-Fluorophenyl)naphthalene are summarized in the table below. These data are critical for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁F | [1][2] |

| Molecular Weight | 222.26 g/mol | [1][2] |

| CAS Number | 572-52-1 | [1][2] |

| Appearance | Off-white to white solid | [3] |

| Melting Point | 71 to 72 °C | [3] |

| Boiling Point | 116 to 118 °C at 0.04 Torr | [3] |

| Predicted Density | 1.151 ± 0.06 g/cm³ | [3] |

Synthesis of 1-(4-Fluorophenyl)naphthalene

A prevalent and efficient method for the synthesis of 1-(4-Fluorophenyl)naphthalene is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In this case, 1-bromonaphthalene is coupled with 4-fluorophenylboronic acid.

Rationale for Experimental Choices

The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the starting materials. The choice of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand is crucial for the efficiency of the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step. The use of an aqueous solvent mixture can enhance the reaction rate and is environmentally benign.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the synthesis of 1-(4-Fluorophenyl)naphthalene.

Materials:

-

1-Bromonaphthalene

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and water (or another suitable solvent system)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, combine 1-bromonaphthalene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a solvent system, for example, a mixture of toluene and water.

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

-

Add the palladium catalyst, such as palladium(II) acetate (e.g., 0.02 eq), and a ligand like triphenylphosphine (e.g., 0.04 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-(4-Fluorophenyl)naphthalene.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-(4-Fluorophenyl)naphthalene.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the naphthalene and fluorophenyl rings would appear in the range of δ 7.0-8.5 ppm. The integration of these signals would correspond to the 11 aromatic protons. The fluorine atom will cause splitting of the adjacent protons on the fluorophenyl ring. |

| ¹³C NMR | Signals for the 16 carbon atoms would be observed. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant. Aromatic carbons typically appear in the δ 110-150 ppm range. |

| Mass Spec. | The molecular ion peak ([M]⁺) would be observed at m/z 222.26. The fragmentation pattern would likely show losses of fragments characteristic of the naphthalene and fluorophenyl moieties. |

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[7] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8][9][10]

Role of the Fluorophenyl Moiety

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry. The C-F bond is strong and can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of the compound. Fluorine's high electronegativity can also alter the electronic properties of the molecule, potentially leading to enhanced binding affinity with biological targets.

Potential Therapeutic Applications

Derivatives of 1-(4-Fluorophenyl)naphthalene could be explored for various therapeutic applications:

-

Anticancer Agents: Naphthalene-based compounds have been investigated as inhibitors of various cancer-related targets.[2][10] The fluorophenyl group could be oriented to interact with specific residues in the active site of enzymes like kinases.

-

Antimicrobial Agents: The naphthalene core is found in several compounds with antibacterial and antifungal activity.[9][11]

-

Anti-inflammatory Drugs: Some nonsteroidal anti-inflammatory drugs (NSAIDs) contain a naphthalene scaffold.

Logical Relationship of Naphthalene Derivatives in Drug Discovery

Caption: Role of fluorophenyl modification on naphthalene scaffold.

Conclusion

1-(4-Fluorophenyl)naphthalene is a synthetically accessible compound with significant potential as a building block in the development of new chemical entities for both medicinal and material applications. Its well-defined structure and the advantageous properties conferred by the fluorophenyl group make it an attractive scaffold for further investigation. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related compounds in their scientific endeavors.

References

-

CAS 572-52-1 | 1-(4-Fluorophenyl)naphthalene | MFCD18416835. Hoffman Fine Chemicals. Available at: [Link]

-

Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. The Royal Society of Chemistry. Available at: [Link]

-

NAPHTHALENE, 1,2-DIHYDRO-4-(p-FLUOROPHENYL)-7-METHOXY-3-PHENYL- | C23H19FO. PubChem. Available at: [Link]

-

Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. ePrints Soton. Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Available at: [Link]

-

Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. PMC. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Turkish Journal of Chemistry. Available at: [Link]

-

CAS 572-52-1 | 1-(4-Fluorophenyl)naphthalene | MFCD18416835. Hoffman Fine Chemicals. Available at: [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. ResearchGate. Available at: [Link]

-

Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. PMC. Available at: [Link]

-

Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C) naphthalene, (D) 1-fluoronaphthalene. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. Available at: [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

The synthesis of novel core-substituted naphthalene diimides via Suzuki cross-coupling and their properties. ResearchGate. Available at: [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Available at: [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. Available at: [Link]

-

Synthesis and photophysical studies of new fluorescent naphthalene chalcone. PMC. Available at: [Link]

-

Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. PMC. Available at: [Link]

-

Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. AIP Publishing. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. rsc.org [rsc.org]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thermal Stability & Physicochemical Profile: 1-(4-Fluorophenyl)naphthalene

The following technical guide details the thermal and physicochemical profile of 1-(4-Fluorophenyl)naphthalene, structured for researchers in organic electronics and medicinal chemistry.

Technical Whitepaper | CAS: 572-52-1

Executive Summary & Compound Identity

1-(4-Fluorophenyl)naphthalene is a critical biaryl building block used extensively in the synthesis of high-performance organic semiconductors (OLEDs) and liquid crystal materials. Its structural motif—a naphthalene core coupled to a fluorinated phenyl ring—imparts unique electronic properties and enhanced metabolic/oxidative stability compared to non-fluorinated analogues.

From a thermal perspective, this compound acts as a "stability anchor." While its melting point is relatively low (facilitating processing), its resistance to thermal decomposition (Td) is high due to the strength of the aromatic C-F bond and the thermodynamic stability of the naphthalene system.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(4-Fluorophenyl)naphthalene |

| CAS Number | 572-52-1 |

| Molecular Formula | C₁₆H₁₁F |

| Molecular Weight | 222.26 g/mol |

| Structural Class | Fluorinated Biaryl / Polycyclic Aromatic Hydrocarbon (PAH) |

Physicochemical & Thermal Data

The following data consolidates experimental values from high-purity synthesis and characterization standards.

Phase Transition Data

| Parameter | Value | Conditions | Significance |

| Melting Point (Tm) | 71 – 72 °C | Atm.[1] Pressure | Defines the lower limit for solid-state storage; indicates relatively weak intermolecular π-stacking due to the twisted biaryl geometry. |

| Boiling Point (Tb) | 116 – 118 °C | @ 0.04 Torr | High vacuum boiling point. Extrapolated atmospheric Tb is estimated >320°C, confirming low volatility at standard operating temperatures. |

| Density | 1.151 g/cm³ | Predicted @ 20°C | Typical for fluorinated aromatics; useful for packing density calculations in device fabrication. |

| Flash Point | >110 °C | Closed Cup | Indicates safe handling profile for high-temperature synthesis reactions. |

Thermal Stability Analysis (Mechanism)

While specific TGA curves for the isolated intermediate are proprietary to raw material suppliers, the thermal stability can be rigorously inferred from its structural components:

-

Decomposition Resistance (Td): The onset of thermal decomposition is governed by the cleavage of the C-H or C-F bonds. The aromatic C-F bond (approx. 485 kJ/mol) is significantly stronger than C-H bonds. Consequently, 1-(4-Fluorophenyl)naphthalene exhibits high thermal robustness, with an estimated Td (5% weight loss) > 300°C under inert atmosphere.

-

Oxidative Stability: The electron-withdrawing fluorine atom lowers the HOMO energy level of the phenyl ring, making the molecule less susceptible to oxidative degradation compared to 1-phenylnaphthalene.

-

Glass Transition (Tg): As a small molecule, it readily crystallizes. However, when incorporated into polymeric backbones (e.g., polyimides or polyarylenes), this moiety raises the Tg of the bulk material (often >200°C) by restricting chain rotation via steric hindrance between the naphthalene peri-hydrogens and the phenyl ring.

Synthesis & Structural Logic

The thermal properties are a direct result of the synthesis quality. Impurities (e.g., residual Pd catalyst or unreacted boronic acid) can artificially lower the melting point and degrade thermal stability.

Standard Synthesis Protocol (Suzuki-Miyaura Coupling)

The industry-standard route utilizes a palladium-catalyzed cross-coupling to ensure regioselectivity and high purity.

Reaction Scheme: 1-Bromonaphthalene + 4-Fluorophenylboronic acid → [Pd(PPh3)4, K2CO3] → 1-(4-Fluorophenyl)naphthalene

Workflow Visualization

The following diagram outlines the critical path from synthesis to thermal validation.

Figure 1: Synthetic workflow and quality control pathway for ensuring thermal reliability.

Experimental Protocols for Thermal Characterization

To validate the thermal data for a specific batch, the following protocols are recommended. These are self-validating systems where the results of one method cross-check the other.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (Tm) and Purity.

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Seal with a pierced lid (to allow outgassing of any trapped solvent).

-

Method:

-

Equilibrate at 25°C.

-

Heat: Ramp 10°C/min to 150°C (Observe endothermic melt peak).

-

Cool: Ramp 10°C/min to 0°C (Observe exothermic crystallization peak).

-

Re-Heat: Ramp 10°C/min to 150°C.

-

-

Analysis: Use the second heating cycle to determine Tm. A sharp peak (width < 2°C) at 71–72°C confirms high purity (>99%). A broad or depressed peak indicates solvent entrapment or isomeric impurities.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (Td).[2]

-

Sample Prep: Load 10–15 mg into a platinum or alumina pan.

-

Atmosphere: Nitrogen (N₂) flow at 50 mL/min (to prevent oxidative combustion and measure pure thermal cleavage).

-

Method: Ramp temperature from 40°C to 600°C at 10°C/min.

-

Analysis:

-

Td(5%): Record the temperature where 5% mass loss occurs. (Target: >250°C).

-

Residual Mass: Check for char yield at 600°C. High char yield indicates polymerization; zero residue indicates complete sublimation/evaporation.

-

Applications & Structural Factors

Why this structure matters

The 1-(4-fluorophenyl) substitution pattern is not arbitrary. It is engineered for specific material responses:

-

Steric Twist: The steric clash between the naphthalene H8 proton and the phenyl ring forces the molecule into a non-planar, twisted conformation. This prevents efficient π-stacking, which is crucial for preventing crystallization in OLED amorphous films (when used as a dopant) and lowering the melting point for easier processing.

-

Electronic Tuning: The fluorine atom acts as a polar handle, increasing the dielectric anisotropy (

) without significantly increasing viscosity, a key requirement for liquid crystal mixtures.

Application Diagram

Figure 2: Impact of the fluorophenyl-naphthalene scaffold on downstream applications.

References

-

Hoffman Fine Chemicals. (2025). Product Specification: 1-(4-Fluorophenyl)naphthalene (CAS 572-52-1).[1][3] Retrieved from

-

BenchChem. (2025). Structure and Applications of Fluorinated Naphthalenes. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Naphthalene Derivatives. Retrieved from

-

BLD Pharm. (2025).[4] Material Safety Data Sheet: 1-(4-Fluorophenyl)naphthalene. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)naphthalene via Suzuki Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Fluorophenyl)naphthalene, a key biaryl scaffold with applications in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds. This guide offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and a discussion of critical parameters that influence reaction outcomes. The content is designed for researchers, scientists, and drug development professionals seeking to implement this important transformation in their laboratories.

Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki Coupling

Biaryl structures are privileged motifs in a vast array of functional molecules, from pharmaceuticals to organic electronics. The 1-arylnaphthalene core, in particular, serves as a fundamental building block for various biologically active compounds and advanced materials. The introduction of a fluorine atom, as in 1-(4-Fluorophenyl)naphthalene, can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, binding affinity, and lipophilicity.

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in constructing biaryl linkages.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a powerful and reliable method for the synthesis of 1-(4-Fluorophenyl)naphthalene.[2][3] Its mild reaction conditions and the commercial availability of a wide range of starting materials make it an attractive and practical choice for both academic and industrial laboratories.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding the intricacies of this cycle is paramount for troubleshooting and optimizing the reaction. The three key steps are: oxidative addition, transmetalation, and reductive elimination.

The Three Pillars of the Suzuki Coupling

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (1-bromonaphthalene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) species. This is often the rate-determining step of the overall reaction.

-

Transmetalation: This crucial step involves the transfer of the organic group (the 4-fluorophenyl moiety) from the organoboron reagent (4-fluorophenylboronic acid) to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the cis-diaryl-palladium(II) complex. This concerted step forms the new carbon-carbon bond in the desired biaryl product, 1-(4-Fluorophenyl)naphthalene, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Mechanism

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative procedure for the synthesis of 1-(4-Fluorophenyl)naphthalene. Optimization may be necessary depending on the specific laboratory conditions and the purity of the reagents.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromonaphthalene | ≥98% | Commercially Available |

| 4-Fluorophenylboronic acid | ≥98% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethanol | 200 proof | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized Water | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Reaction Setup and Procedure

Caption: Figure 2: General experimental workflow for the Suzuki coupling synthesis.

-

Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromonaphthalene (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture of toluene and ethanol (10:1 v/v, 20 mL) to the flask.

-

Inert Atmosphere: Securely fit the reflux condenser and purge the entire system with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate 9:1). The disappearance of the starting materials indicates the completion of the reaction (typically 12-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of hexanes and ethyl acetate is typically employed, starting with 100% hexanes and gradually increasing the polarity to elute the product. The exact gradient will depend on the specific impurities present.

-

Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-Fluorophenyl)naphthalene as a solid.

Characterization of 1-(4-Fluorophenyl)naphthalene

The identity and purity of the synthesized 1-(4-Fluorophenyl)naphthalene should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the naphthalene and fluorophenyl rings will appear in the range of 7.0-8.5 ppm. The integration of the signals should correspond to the number of protons in each environment. |

| ¹³C NMR | Aromatic carbons will be observed in the range of 115-145 ppm. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant. |

| GC-MS | A single major peak corresponding to the mass of 1-(4-Fluorophenyl)naphthalene (C₁₆H₁₁F, MW: 222.26 g/mol ) should be observed.[4] |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under strictly anaerobic conditions. |

| Poor quality reagents | Use high-purity, anhydrous solvents and reagents. | |

| Insufficient base | Increase the amount of base or try a different base (e.g., Cs₂CO₃, K₃PO₄). | |

| Formation of side products | Homocoupling of boronic acid | Ensure thorough degassing of the reaction mixture to minimize oxygen. |

| Protodeboronation | Use anhydrous conditions or a non-aqueous base if this is a significant issue. | |

| Difficult purification | Co-eluting impurities | Optimize the column chromatography conditions (e.g., different solvent system, finer silica gel). Recrystallization may be an alternative purification method. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 1-(4-Fluorophenyl)naphthalene. By following the detailed protocol and considering the key mechanistic principles outlined in this guide, researchers can successfully prepare this valuable biaryl compound in good yield and high purity. The versatility of the Suzuki coupling allows for the extension of this methodology to the synthesis of a wide range of other 1-arylnaphthalene derivatives, making it an indispensable tool in the arsenal of the modern synthetic chemist.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4 - ionic liquid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Aryl Naphthalenes via Pd-Catalyzed Cross-Coupling

Topic: Palladium-catalyzed cross-coupling protocols for aryl naphthalenes Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Abstract

The aryl naphthalene scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive atropisomers and polycyclic aromatic hydrocarbons (PAHs). However, the installation of aryl groups onto the naphthalene ring—particularly at the sterically congested C1 (alpha) position—presents unique synthetic challenges due to significant peri-strain. This guide provides a comprehensive technical workflow for overcoming these barriers. We detail three distinct protocols: a robust Suzuki-Miyaura "Gold Standard" for general synthesis, a Negishi protocol for base-sensitive substrates, and an emerging C-H activation method for atom economy.

Mechanistic Insight: Overcoming the "Peri-Strain" Barrier

The primary failure mode in coupling 1-naphthyl electrophiles is the sluggish rate of oxidative addition and reductive elimination caused by the peri-hydrogen at C8. Standard ligands (e.g., PPh3) often fail to prevent the formation of inactive palladium aggregates under these crowded conditions.

Key Success Factor: The use of dialkylbiaryl phosphine ligands (Buchwald Ligands) is non-negotiable for high yields in hindered systems. Ligands such as SPhos and XPhos provide:

-

Electron richness: Facilitates oxidative addition into the C-X bond.

-

Steric bulk: Promotes the formation of the monoligated [L-Pd(0)] species, which is the active catalyst, and accelerates the difficult reductive elimination step by relieving steric crowding in the intermediate.

Figure 1: Sterically Demanding Catalytic Cycle

The diagram below illustrates the catalytic cycle, emphasizing the critical role of the bulky ligand (L) in stabilizing the monoligated species and forcing reductive elimination despite peri-strain.

Caption: Monoligated Pd(0) cycle. Bulky ligands (L) prevent aggregation and accelerate the expulsion of the bulky product.

Methodology Selection Guide

Choose the protocol that matches your substrate's stability and availability.

| Feature | Protocol A: Suzuki-Miyaura | Protocol B: Negishi | Protocol C: Direct C-H Activation |

| Primary Use Case | General purpose, scale-up, diverse functional groups.[1][2] | Base-sensitive substrates (e.g., esters, acidic protons). | Atom economy, late-stage functionalization. |

| Coupling Partner | Boronic Acids/Esters (Stable, commercial). | Organozinc reagents (Reactive, moisture sensitive). | Simple Arenes (No pre-functionalization). |

| Key Limitation | Requires base; Protodeboronation of some heterocycles. | Requires strictly anhydrous conditions; Zinc reagents often prep in situ. | Regioselectivity can be challenging; often requires excess arene. |

| Reaction Species | Pd(0) / Pd(II) | Pd(0) / Pd(II) / Zn(II) | Pd(II) / Pd(0) or Pd(II)/Pd(IV) |

Experimental Protocols

Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling

Target: Synthesis of sterically hindered 1-aryl naphthalenes. Reference: Adapted from Buchwald et al. and recent process chemistry optimizations.

Reagents:

-

Electrophile: 1-Bromonaphthalene (1.0 equiv)

-

Nucleophile: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (1.0 – 2.0 mol% Pd)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2:1 L:Pd ratio)

-

Base: K₃PO₄ (3.0 equiv, finely ground) or K₂CO₃.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1). Note: A small amount of water is critical for the transmetallation step.

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add Pd₂(dba)₃ (1.0 mol%) and SPhos (2.0 mol%). Tip: Pre-complexing the catalyst and ligand in a small amount of solvent for 5 mins can reduce induction time.

-

Substrates: Add the aryl boronic acid (1.2 equiv), 1-bromonaphthalene (1.0 equiv), and K₃PO₄ (3.0 equiv).

-

Degassing: Seal the vessel with a septum. Evacuate and backfill with inert gas (3 cycles).

-

Solvent: Inject anhydrous Toluene and degassed Water (10:1 ratio) via syringe. Concentration should be ~0.2 M relative to the halide.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring.

-

Checkpoint: Reaction is typically complete in 2–12 hours. Monitor by HPLC or TLC.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry organic layer over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography on silica gel.

Protocol B: Negishi Coupling for Labile Substrates

Target: Coupling when substrates contain base-sensitive groups (e.g., esters, nitro) or when boronic acids are unstable.

Reagents:

-

Electrophile: 1-Bromonaphthalene or 1-Triflyloxynaphthalene.

-

Nucleophile: Arylzinc halide (ArZnCl/Br) (1.2 equiv). Prepared in situ via LiCl-mediated Mg insertion or transmetallation from ArLi.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos for hindered cases.

-

Solvent: THF (strictly anhydrous).

Step-by-Step Procedure:

-

Zinc Reagent Prep (In Situ): In a separate dry flask, treat the corresponding aryl halide with i-PrMgCl·LiCl (TurboGrignard) at -20 °C to RT, then add ZnCl₂ (1.1 equiv) to generate ArZnCl.

-

Catalyst Mix: In the reaction vessel, dissolve 1-bromonaphthalene and Pd catalyst in THF.

-

Addition: Add the ArZnCl solution dropwise to the catalyst/electrophile mixture at room temperature.

-

Reaction: Stir at 60–80 °C .

-

Note: Negishi couplings are often faster than Suzuki couplings. Monitor closely after 1 hour.

-

-

Quench: Quench carefully with saturated NH₄Cl solution (exothermic).

Protocol C: Direct C-H Arylation (Advanced)

Target: Atom-economical synthesis avoiding pre-functionalized nucleophiles. Mechanism: Often proceeds via a Pd(II)/Pd(IV) cycle or a concerted metallation-deprotonation (CMD) pathway.

Reagents:

-

Substrate: Naphthalene (used in excess, 2-5 equiv, to drive selectivity).

-

Coupling Partner: Aryl Iodide (1.0 equiv) or Diaryliodonium salt.

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Oxidant/Additive: Ag₂CO₃ or AgOAc (1-2 equiv) acts as a halide scavenger and oxidant.

-

Acid: PivOH (Pivalic acid) (0.3 equiv) acts as a proton shuttle for the CMD mechanism.

Step-by-Step Procedure:

-

Combine Pd(OAc)₂, Ag₂CO₃, PivOH, and Aryl Iodide in a pressure tube.

-

Add Naphthalene (solid) and solvent (often neat or in minimal acetic acid/TFA).

-

Heat to 120–140 °C .

-

Purification Note: This method often yields a mixture of C1 (alpha) and C2 (beta) isomers. Regioselectivity is controlled by the steric bulk of the oxidant and the acidity of the proton shuttle.

Post-Reaction Processing & Purification[3][4]

Palladium Removal (Critical for Pharma Applications)

Residual Pd is toxic and must be removed to <10 ppm.

-

Method 1 (Scavengers): Add QuadraPure™ TU (thiourea scavenger) or SiliaMetS® Thiol to the crude organic solution. Stir at 50 °C for 1 hour, then filter.

-

Method 2 (Celite/Charcoal): Stir the crude mixture with activated charcoal for 30 mins, then filter through a pad of Celite.

Atropisomer Separation

1-Aryl naphthalenes possess a chiral axis.[3] If the rotation barrier is high (>24 kcal/mol), atropisomers can be separated.

-

Technique: Chiral HPLC or SFC.[4]

-

Columns: Immobilized polysaccharide phases (e.g., Chiralpak IA/IB ) are preferred over coated phases for robustness.

-

Conditions: Low temperature (0–10 °C) chromatography may be required if the rotation barrier is moderate (Class 2 atropisomers).

Decision Tree for Optimization

Use this logic flow to troubleshoot or optimize your specific synthesis.

Caption: Logic flow for selecting the optimal coupling protocol and ligand system.

References

-

Mechanistic Studies on Pd-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Protocol Development

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

-

Negishi Coupling for Naphthalenes

-

Direct C-H Arylation

-

Atropisomer Separation

-

LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

-

Sources

- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. molnar-institute.com [molnar-institute.com]

- 5. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-(4-Fluorophenyl)naphthalene as a Wide-Bandgap Host for Blue OLEDs

This Application Note is structured as a high-level technical guide for researchers utilizing 1-(4-Fluorophenyl)naphthalene (F-PN) and structurally related fluorinated aryl-naphthalenes as host materials in blue Organic Light-Emitting Diodes (OLEDs).

Executive Summary

Achieving stable, high-efficiency blue electroluminescence requires a host material that possesses a wide bandgap (

This guide details the protocols for characterizing F-PN, integrating it into a vacuum-deposited OLED stack, and validating its performance as a host for deep-blue emitters.

Material Profile & Mechanistic Logic

The Fluorine Effect

The incorporation of the fluorine atom at the para-position of the phenyl ring serves three critical functions:

-

HOMO Stabilization: The high electronegativity of fluorine exerts an inductive electron-withdrawing effect (

effect), lowering the HOMO level compared to non-fluorinated phenylnaphthalene. This improves oxidative stability and hole-blocking capabilities. -

Triplet Confinement: The twisted dihedral angle between the naphthalene and phenyl rings (caused by steric hindrance) interrupts extended conjugation, preserving the high triplet energy (

) of the naphthalene unit (~2.6 eV), which is essential for confining excitons on blue dopants like FIrpic or sky-blue TADF emitters. -

Solid-State Packing: C-H···F interactions can enhance supramolecular ordering, potentially improving electron mobility in the amorphous film.

Representative Physical Properties

Values are representative of fluorinated phenylnaphthalene derivatives.

| Property | Symbol | Typical Value | Method of Determination |

| Molecular Weight | 222.26 g/mol | Mass Spectrometry | |

| HOMO Level | -6.0 to -6.2 eV | Cyclic Voltammetry / UPS | |

| LUMO Level | -2.4 to -2.7 eV | Optical Bandgap Offset | |

| Triplet Energy | ~2.65 eV | Low-Temp PL (77 K) | |

| Glass Transition | ~60–80 °C | DSC | |

| Purity Requirement | -- | >99.9% (Sublimed) | HPLC / sublimation yield |

Protocol A: Material Qualification & Pre-Processing

Before device fabrication, the host material must be qualified to ensure it acts as an inert, non-quenching matrix.

Step 1: Purity Verification

Objective: Eliminate halogenated impurities (from synthesis) that act as exciton traps.

-

HPLC Analysis: Use a C18 column with Acetonitrile/Water gradient. Look for "shoulder" peaks indicative of isomers.

-

Sublimation: Even if purchased at "OLED grade," perform vacuum train sublimation .

-

Conditions:

Torr, Source Temp -

Criterion: Discard the first 5% (volatile impurities) and the charred residue. Collect only the crystalline middle zone.

-

Step 2: Photophysical Compatibility Check

Objective: Verify energy transfer efficiency from Host to Dopant.

-

Film Preparation: Spin-coat or evaporate a 50 nm film of F-PN : Dopant (10 wt%) on quartz.

-

PL Measurement: Excite at the absorption max of the Host (approx. 280–320 nm).

-

Success Metric: The PL spectrum should show only the dopant emission. Residual host emission (350–400 nm) indicates inefficient energy transfer (Förster/Dexter) or phase separation.

Protocol B: Device Fabrication (Vacuum Thermal Evaporation)

Architecture: The "Standard Blue" Validation Stack. This structure is designed to isolate the performance of the F-PN host.

Layer Sequence: ITO (150 nm) / HIL (10 nm) / HTL (40 nm) / EML (30 nm) / ETL (30 nm) / EIL (1 nm) / Al (100 nm)

Diagram 1: Device Architecture & Energy Alignment

This diagram illustrates the charge injection barriers and exciton confinement strategy.

Caption: Energy level alignment showing the deep HOMO of F-PN facilitating hole blocking and high T1 ensuring triplet confinement.

Fabrication Steps:

-

Substrate Cleaning:

-

Ultrasonic bath: Detergent

DI Water -

UV-Ozone Treatment: 15 mins immediately before loading into vacuum. This increases ITO work function to ~4.8 eV.

-

-

Vacuum Setup:

-

Base pressure:

Torr. -

Crucible Pre-heat: Slowly ramp F-PN temperature until rate is 0.1 Å/s, then stabilize.

-

-

Deposition Sequence:

-

HIL/HTL: Deposit HAT-CN (10 nm) and TAPC (40 nm). TAPC is chosen for its high T1 (2.87 eV) to prevent exciton leakage at the anode side.

-

EML (The Critical Step):

-

Co-Evaporation: Open Host (F-PN) and Dopant (e.g., FIrpic) shutters simultaneously.

-

Rate Control: Set Host rate to 1.0 Å/s and Dopant rate to 0.1 Å/s (for 10% doping).

-

Note: F-PN is a small molecule; monitor rate fluctuations carefully as the crucible empties.

-

-

ETL: Deposit TmPyPB (30 nm). Its deep HOMO blocks holes from escaping the EML.

-

Cathode: LiF (1 nm) at 0.1 Å/s, followed by Al (100 nm) at 2–5 Å/s.

-

-

Encapsulation:

-

Perform in

glovebox (

-

Protocol C: Performance Validation

Measurement Standards

-

J-V-L (Current Density-Voltage-Luminance): Measure using a source meter (Keithley 2400) and calibrated photodiode.

-

EL Spectrum: Collect spectral data to verify color purity (CIE coordinates).

Key Metrics for Host Evaluation

When analyzing F-PN, focus on these specific indicators:

| Metric | Target (Blue PhOLED) | Interpretation for F-PN Host |

| Turn-on Voltage ( | < 3.5 V | High |

| EQE Max ( | > 15% | If EQE is low but PLQY is high, charge balance is poor (likely electron dominant). |

| Efficiency Roll-off | < 20% at 1000 nits | High roll-off suggests Triplet-Triplet Annihilation (TTA). The F-PN host may have short triplet lifetime or poor packing. |

| CIE Coordinates | (0.14, 0.[3]20) | Red-shifted emission implies exciplex formation between F-PN and the HTL. |

Troubleshooting & Optimization

Issue: High Driving Voltage

Cause: The deep HOMO of F-PN (-6.1 eV) creates a barrier for holes entering from TAPC (-5.5 eV). Solution:

-

Host Blending: Mix F-PN with a hole-transporting host (e.g., TCTA) in a 1:1 ratio (Co-host system). This creates a "bipolar" host, improving hole injection while maintaining the high T1 of F-PN.

Issue: Short Operational Lifetime

Cause: Fluorine-carbon bonds can be labile under high-energy exciton density (chemical degradation). Solution:

-

Deuteration: Use deuterated analogs of F-PN. The C-D bond is stronger than C-H, suppressing bond dissociation mechanisms.

Diagram 2: Optimization Workflow (Co-Host Strategy)

Caption: Decision tree for optimizing F-PN based devices, focusing on voltage reduction via co-hosting.

References

-

Fluorinated Anthracene/Naphthalene Derivatives

-

Naphthalene-Based Host Design

-

General Blue Host Strategies (TADF/PhOLED)

-

Chemical Data & Identification

Disclaimer: This protocol involves the use of high-vacuum equipment and organic semiconductors.[2] Standard laboratory safety procedures for handling chemicals and operating electrical equipment must be followed. The specific performance of F-PN may vary based on synthesis purity and device architecture.

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 9. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 572-52-1|1-(4-Fluorophenyl)naphthalene|BLD Pharm [bldpharm.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. NAPHTHALENE, 1,2-DIHYDRO-4-(p-FLUOROPHENYL)-7-METHOXY-3-PHENYL- | C23H19FO | CID 20301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Vacuum Deposition of Fluorinated Naphthalene Derivatives

Abstract

This guide details the physical vapor deposition (PVD) protocols for fluorinated naphthalene compounds, specifically focusing on Octafluoronaphthalene (OFN) and its derivatives. These materials are critical n-type semiconductors and dielectric modifiers in organic electronics (OFETs, OLEDs) due to their deep LUMO levels and quadrupole moment inversion compared to non-fluorinated analogues. This protocol addresses the specific challenges of depositing high-vapor-pressure, low-molecular-weight organic solids, emphasizing the control of substrate temperature (

Introduction: The Fluorine Effect

Fluorinated naphthalenes differ fundamentally from their hydrogenated counterparts. The substitution of hydrogen with fluorine (van der Waals radius

Key Implications for Deposition:

-

Volatility: Perfluorination often weakens intermolecular C-H···

interactions (replaced by F···F or C-F··· -

Growth Mode: The "herringbone" packing motif common in acenes often shifts to "stacking" motifs in fluorinated derivatives, altering the thermodynamics of island nucleation on substrates like SiO

or OTS-treated silicon.

Material Prerequisites & Handling

Purity and Sublimation

Commercial OFN (often >98%) contains isomeric impurities that act as charge traps. Gradient sublimation is mandatory before loading into the vacuum chamber.

-

Protocol: 3-zone thermal gradient sublimation.

-

Source Temp:

(at -

Collection Zone: The high-purity crystalline band typically forms at the zone measuring

.

Substrate Engineering

Fluorinated molecules are hydrophobic. Depositing them onto hydrophilic surfaces (e.g., bare SiO

-

Requirement: Surface modification with Self-Assembled Monolayers (SAMs) such as HMDS (hexamethyldisilazane) or OTS (octadecyltrichlorosilane) is required to match surface energy (

).

Equipment Configuration

| Component | Specification | Rationale |

| Vacuum Level | Prevents oxidation and scattering of the molecular beam. | |

| Source Type | Low-Temperature Knudsen Cell (K-Cell) or Quartz Crucible with PID | Resistive boats heat too aggressively, causing "spitting" of the volatile powder. |

| QCM Sensor | 6 MHz Gold/Quartz | Positioned with a geometric tooling factor (typically 60-80%) relative to the substrate. |

| Substrate Holder | Active Cooling/Heating ( | Critical. Passive holders will heat up due to radiation, causing re-evaporation of OFN. |

Core Deposition Protocol

Process Workflow

The following diagram illustrates the critical path for reproducible deposition.

Figure 1: Standard Operating Procedure for OFN deposition. Note the dedicated "Degas" step to remove adsorbed water from the hygroscopic powder surface.

Critical Process Parameters

These values are optimized for Octafluoronaphthalene (OFN) .

| Parameter | Value / Range | Mechanism & Notes |

| Source Temperature ( | Warning: OFN melts at | |

| Deposition Rate ( | Low rates allow molecules to diffuse on the surface and find thermodynamically stable lattice sites (Frank-van der Merwe growth). | |

| Substrate Temperature ( | Critical Trade-off: • | |

| Final Thickness | 30 -- 50 nm | Thick enough to form a continuous channel, thin enough to minimize contact resistance. |

Parameter Optimization Logic

The relationship between substrate temperature and rate determines the "Grain Size vs. Coverage" trade-off. Use the logic below to troubleshoot film quality.

Figure 2: Decision matrix for optimizing deposition parameters based on AFM morphology analysis.

The "Re-evaporation" Limit

Unlike pentacene, which can be deposited on heated substrates (

-

Rule of Thumb: If

, the desorption rate ( -

Recommendation: If higher crystallinity is needed, deposit at

and perform a post-deposition anneal in a solvent-saturated atmosphere (solvent vapor annealing) rather than thermal annealing in vacuum.

Characterization & Validation

X-Ray Diffraction (XRD)[1]

-

Target: Look for sharp Bragg peaks corresponding to the

series. -

Validation: For OFN, the

peak should appear around

Atomic Force Microscopy (AFM)[1]

-

Target: Terraced islands with step heights corresponding to the molecular length (

nm). -

Warning Sign: "3D mounds" or globular structures indicate poor surface energy matching (dewetting).

References

-

Electronic Properties of Fluorinated Naphthalenes Source: Journal of Chemical Physics Context: foundational data on the quadrupole moment inversion and stacking interactions of perfluoronaphthalene. (Search: "Octafluoronaphthalene electronic structure")

-

Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon Source: Advanced Materials Context: Sirringhaus, H. Reviews the criticality of morphology and deposition parameters (

) on charge mobility. -

Vacuum Deposition Techniques for Organic Semiconductors Source: VDI (Vacuum Depositions Inc.) Technical Resources Context: General parameters for PVD of small organic molecules.

-

NIST Chemistry WebBook: Octafluoronaphthalene Source: National Institute of Standards and Technology Context: Thermochemical data, vapor pressure curves, and phase change temperatures.

-

Charge Carrier Mobility in OFETs Source: National Institutes of Health (PMC) Context: Methodologies for extracting mobility and the impact of grain boundaries in fluorinated transport layers.

Application Note: Comparative Solvation Thermodynamics and Kinetic Solubility of 1-(4-Fluorophenyl)naphthalene in Chloroform vs. Toluene

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary

Understanding the solubility profile of rigid, functionalized aromatic systems is a critical bottleneck in both early-stage drug discovery and the development of advanced organic materials (e.g., OLEDs). 1-(4-Fluorophenyl)naphthalene (CAS: 572-52-1) presents a unique solvation challenge: it combines a highly lipophilic, extended

This application note provides a comprehensive theoretical framework and a self-validating experimental protocol to quantify and compare the thermodynamic solubility of 1-(4-Fluorophenyl)naphthalene in two ubiquitous laboratory solvents: Chloroform (

Physicochemical Profiling & Solvation Mechanics

To predict and understand the solubility of 1-(4-Fluorophenyl)naphthalene, we must analyze the intermolecular forces governing the solute-solvent matrix. The principle of "like dissolves like" is formalized by [1], which deconstruct cohesive energy into three components: Dispersion (

The Solute: 1-(4-Fluorophenyl)naphthalene

-

Structure: A naphthalene ring substituted at the 1-position with a 4-fluorophenyl group.

-

Electronic Profile: The molecule is dominated by strong dispersion forces due to its large, polarizable

-electron cloud. However, the highly electronegative fluorine atom induces a permanent local dipole, breaking the symmetry of the non-polar hydrocarbon core.

The Solvents: Chloroform vs. Toluene

While both solvents are excellent candidates for highly lipophilic compounds, their solvation mechanisms differ fundamentally:

-

Toluene: Acts primarily through strong dispersion forces and

stacking interactions with the solute's aromatic rings. It is largely non-polar. -

Chloroform: Despite lacking aromaticity, chloroform is often the superior solvent for halogenated aromatics. Its highly polarized C–Cl bonds create strong dipole-induced dipole interactions. Furthermore, the acidic proton of chloroform can act as a weak hydrogen-bond donor to the fluorine atom on the solute, a property toluene lacks [2].

Table 1: Comparative Solvent Parameters

| Property | Chloroform ( | Toluene ( | Mechanistic Impact on Solvation |

| Dielectric Constant ( | 4.81 | 2.38 | Chloroform better stabilizes the C-F dipole. |

| Dipole Moment (D) | 1.04 | 0.36 | Higher polarity in chloroform aids in disrupting solute crystal lattice. |

| HSP - Dispersion ( | 17.8 MPa | 18.0 MPa | Both provide excellent baseline van der Waals solvation. |

| HSP - Polarity ( | 3.1 MPa | 1.4 MPa | Chloroform aligns better with the fluorinated moiety. |

| HSP - H-Bonding ( | 5.7 MPa | 2.0 MPa | Chloroform's acidic proton interacts with the fluorine atom. |

Data synthesized from standard solvent databases [2].

Thermodynamic Solvation Model

The diagram below maps the specific intermolecular interactions driving the dissolution of the target compound in each solvent.

Thermodynamic pathways of 1-(4-Fluorophenyl)naphthalene solvation in toluene vs chloroform.

Experimental Protocol: Miniaturized Shake-Flask Method

To empirically determine the solubility, we adapt the [3] for organic solvents. The Shake-Flask Method is the gold standard for thermodynamic solubility because it ensures true equilibrium between the solid and liquid phases[4].

Self-Validating System Design

A common failure point in solubility protocols is the assumption that equilibrium has been reached. This protocol is self-validating: samples are analyzed at both 24 hours and 48 hours. If the concentration variance between these two time points is